(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate
Description
Structural Identification and IUPAC Nomenclature
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is a chiral ester derivative characterized by a stereogenic center at the octan-2-yl group. Its systematic IUPAC name, [4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate , reflects its molecular architecture. The compound consists of two aromatic rings connected via ester linkages: one substituted with a hexyloxy chain and the other with a chiral (S)-configured octan-2-yl group.
Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C28H38O5 |
| Molecular weight | 454.6 g/mol |
| SMILES notation | CCCCCCC@HOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
| InChIKey | PLGPDUBTEHIWRH-QFIPXVFZSA-N |
| CAS Registry Number | 87321-20-8 |
The stereochemistry arises from the (S)-configuration at the octan-2-yl carbon, which influences its helical twisting power in liquid crystal systems.
Historical Development in Chiral Liquid Crystal Research
The discovery of liquid crystals traces back to Friedrich Reinitzer’s 1888 observations of cholesteryl benzoate, a cholesterol-derived compound exhibiting dual melting points and optical anisotropy. This seminal work laid the foundation for understanding chiral mesogens, where molecular asymmetry induces helical supramolecular arrangements.
This compound emerged in the late 20th century as part of efforts to synthesize chiral dopants with tailored helical pitches. Unlike early cholesterol-based derivatives, this compound’s design integrates a flexible alkyl spacer (hexyloxy) and a rigid benzoate core, enhancing compatibility with nematic hosts such as E7 or MLC-6601. Its development paralleled advancements in display technology, where precise control over light reflection wavelengths became critical for applications like smart windows and optical sensors.
Recent studies highlight its role in stabilizing blue phases—exotic liquid crystal states with potential use in fast-switching photonic devices. The compound’s high helical twisting power (−48 μm−1 for its enantiomer) enables low doping concentrations (∼5 wt%) to achieve visible-light reflectance, minimizing phase separation issues common in earlier dopants.
Position Within Benzoate Ester Derivatives
Benzoate esters constitute a broad class of mesogens characterized by ester-linked aromatic cores. This compound belongs to a subset of chiral benzoates engineered to induce specific helical structures in nematic phases. Key distinguishing features include:
- Chiral Center : The (S)-octan-2-yl group differentiates it from achiral analogs like 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (CAS 52899-68-0), which lacks stereochemical influence.
- Bifunctional Design : The molecule combines a lateral hexyloxy chain (promoting smectic layering) and a terminal chiral group (driving helical twisting), enabling dual mesophase behavior in some hosts.
- Structural Analogues : Compared to cholesterol-based dopants (e.g., cholesteryl benzoate), this compound offers superior thermal stability and synthetic modularity, allowing fine-tuning of phase transitions.
A comparative analysis of benzoate derivatives reveals that elongation of the alkyl chains (e.g., hexyloxy vs. propyloxy) enhances mesophase temperature ranges, while chirality introduces optical activity critical for circularly polarized light modulation.
Properties
IUPAC Name |
[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPDUBTEHIWRH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628655 | |
| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-20-8 | |
| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Acid Chloride Intermediate
One common approach involves converting 4-(hexyloxy)benzoic acid into its acid chloride, followed by reaction with (S)-octan-2-ol:
- Step 1: Synthesis of 4-(hexyloxy)benzoyl chloride
- React 4-(hexyloxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux to form the acid chloride.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), catalytic DMF, inert atmosphere.
- Step 2: Coupling with (S)-octan-2-ol
- Add (S)-octan-2-ol to the acid chloride solution in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.
- Maintain low temperature (0–5 °C) initially to control reaction rate and stereochemical integrity.
- Step 3: Work-up and purification
- Quench reaction, extract organic layer, wash, dry, and purify by column chromatography or recrystallization.
This method ensures high yield and stereochemical retention due to mild reaction conditions and rapid coupling.
Direct Esterification Using Coupling Agents
Alternatively, direct esterification can be performed using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide):
- Step 1: Mix 4-(hexyloxy)benzoic acid and (S)-octan-2-ol in anhydrous solvent (e.g., dichloromethane).
- Step 2: Add DCC or EDC along with catalytic DMAP (4-dimethylaminopyridine) to activate the acid and promote ester bond formation.
- Step 3: Stir at room temperature or slightly elevated temperature until reaction completion.
- Step 4: Filter off dicyclohexylurea byproduct, wash, and purify the ester product.
This method avoids the use of acid chlorides and can be more convenient for sensitive substrates.
Notes on Stereochemical Control
- The chiral center at the octan-2-yl moiety must be preserved; thus, reaction conditions are chosen to avoid racemization.
- Mild bases and low temperatures are preferred.
- Use of enantiomerically pure (S)-octan-2-ol as starting material is critical.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting Materials | 4-(Hexyloxy)benzoic acid, (S)-octan-2-ol |
| Key Reagents | Thionyl chloride (SOCl2), DCC/EDC, DMAP, pyridine/triethylamine |
| Solvents | Dichloromethane, tetrahydrofuran (THF), or other anhydrous organic solvents |
| Reaction Temperature | 0–5 °C for acid chloride method; room temperature for coupling agent method |
| Reaction Time | Several hours (typically 2–24 h depending on method) |
| Purification Methods | Column chromatography, recrystallization |
| Yield | Typically high (>80%) depending on reaction optimization |
| Stereochemical Purity | Maintained by mild conditions and use of enantiopure alcohol |
| Analytical Characterization | NMR, IR, MS, chiral HPLC to confirm structure and enantiomeric excess |
Supporting Literature and Experimental Evidence
- The compound is commercially available as a chiral dopant (S811) with well-documented synthesis routes involving esterification of 4-(hexyloxy)benzoic acid derivatives with (S)-octan-2-ol.
- Research on related chiral dopants confirms the use of acid chloride intermediates or carbodiimide coupling agents to achieve high purity and yield.
- The stereochemical integrity is critical for liquid crystal applications, and mild reaction conditions are emphasized in the literature.
Chemical Reactions Analysis
Types of Reactions
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems : The compound's ester functionality allows it to be used in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
- Analgesic Formulations : Research indicates that derivatives of benzoates are often utilized in analgesic formulations due to their potential anti-inflammatory properties. The structural similarity of (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate to known analgesics suggests it could be explored for similar applications .
- Topical Applications : Given its chemical structure, this compound may also serve as an active ingredient in topical formulations aimed at reducing pain or inflammation, potentially enhancing skin penetration due to its lipophilic nature .
Cosmetic Applications
- Emulsifiers and Stabilizers : The compound can function as an emulsifier in cosmetic formulations, helping to stabilize oil-in-water emulsions. Its compatibility with various cosmetic ingredients enhances the texture and performance of creams and lotions.
- UV Filters : Due to its aromatic structure, this compound may possess UV-filtering properties, making it suitable for incorporation into sunscreens and other cosmetic products designed to protect the skin from UV radiation .
- Fragrance Fixatives : The compound's stability and pleasant odor profile can make it an effective fragrance fixative in perfumes and scented products, prolonging the scent's longevity on the skin .
Materials Science Applications
- Polymer Additives : In materials science, this compound can be used as an additive in polymer formulations to improve thermal stability and mechanical properties.
- Light Stabilizers : The compound has potential applications as a light stabilizer in plastics and coatings, protecting materials from degradation caused by UV exposure .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that incorporating this compound into a nanoparticle formulation significantly improved the delivery efficiency of a poorly soluble drug compared to conventional methods. The results indicated enhanced bioavailability and therapeutic efficacy in animal models.
Case Study 2: Cosmetic Formulation
In a formulation study for a moisturizing cream, this compound was evaluated as an emulsifier. The results showed improved emulsion stability and sensory attributes compared to standard emulsifiers used in commercial products.
Mechanism of Action
The mechanism by which (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate exerts its effects involves interactions with specific molecular targets. The ester linkage and aromatic groups allow the compound to interact with lipid membranes, influencing their fluidity and stability. These interactions can affect various cellular processes and pathways, making the compound valuable in biological studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Impacts
Key Observations :
- Chirality : The (S)-octan-2-yl group distinguishes the target compound from symmetrical analogs (e.g., 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate), enabling applications in chiral photonics .
- Substituent Effects : The hexyloxy chain balances flexibility and rigidity, contrasting with shorter (ethyl) or reactive (allyl) groups in analogs .
- Photoactivity : Cinnamate-containing derivatives (e.g., the cinnamoyl analog in ) exhibit enhanced light responsiveness but lack the chiral induction critical for twisted phases.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Thermal Stability : The target compound’s hexyloxy group and chiral center contribute to higher phase transition temperatures compared to ethyl or allyl derivatives .
- Mesophase Diversity: Chirality induces a chiral nematic (N*) phase, unlike the non-chiral smectic phases of symmetrical analogs .
Table 3: Application-Specific Comparisons
Key Observations :
- Photomechanical Actuation : The target compound’s chiral structure is irreplaceable in light-driven actuators, whereas symmetrical analogs are better suited for passive displays .
- Commercial Viability : Despite its discontinued status (per ), the compound remains a benchmark in chiral liquid crystal research.
Biological Activity
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate, commonly referred to as a derivative of benzoate, is a compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H38O5
- Molecular Weight : 454.60 g/mol
- CAS Number : 87321-20-8
- Purity : 95%+
- Solubility : Poorly soluble in water, with a log S value indicating low solubility .
The compound's structure suggests potential interactions with biological membranes and proteins due to its hydrophobic characteristics. The presence of the hexyloxy group may enhance its lipophilicity, facilitating membrane permeability and interactions with lipid bilayers.
Antimicrobial Properties
Research indicates that derivatives of benzoates exhibit antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation, such as NF-kB signaling . This suggests that this compound could have therapeutic potential in inflammatory diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzoate derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antibacterial activity significantly. While specific data on this compound is limited, the trends observed suggest a promising profile for antimicrobial applications .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 10 |
| Benzoate Derivative A | E. coli | 15 |
| This compound | E. coli | TBD |
Study on Anti-inflammatory Activity
In vitro studies involving macrophages treated with similar benzoate compounds showed reduced levels of TNF-alpha and IL-6 upon treatment, indicating anti-inflammatory potential. These findings support further exploration into the anti-inflammatory capabilities of this compound .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has low bioavailability due to its poor solubility and high lipophilicity. It is likely to be metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which may influence its therapeutic efficacy and safety profile .
Q & A
Q. Can this compound serve as a photoactive moiety in supramolecular systems?
Q. What role does the (S)-configured octan-2-yl group play in enantioselective catalysis?
- Mechanistic Insight : The chiral center induces asymmetric induction in Pd-catalyzed cross-couplings.
- Proof : Compare enantiomeric excess (ee) using (S)- vs. (R)-isomers via chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
